2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one
Overview
Description
2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a chromen-4-one core structure with a hydroxy group at the third position and an ethoxyphenyl group at the second position. Chromones are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide. The mixture is refluxed for several hours to facilitate the formation of the chromone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-Ethoxyphenyl)-3-oxo-chromen-4-one.
Reduction: Formation of 2-(4-Ethoxyphenyl)-3-hydroxychroman-4-one.
Substitution: Formation of various substituted chromones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various models.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, reducing inflammation.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-3-hydroxychromen-4-one
- 2-(4-Chlorophenyl)-3-hydroxychromen-4-one
- 2-(4-Methylphenyl)-3-hydroxychromen-4-one
Uniqueness
2-(4-Ethoxyphenyl)-3-hydroxychromen-4-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-3-hydroxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-12-9-7-11(8-10-12)17-16(19)15(18)13-5-3-4-6-14(13)21-17/h3-10,19H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJANOSGDZMADGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227785 | |
Record name | 2-(4-Ethoxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177587-97-2 | |
Record name | 2-(4-Ethoxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177587-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethoxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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